

# Application Notes and Protocols: 3-Nitrophenol as a pH Indicator

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Nitrophenol

Cat. No.: B1666305

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## Introduction

**3-Nitrophenol** is a weak acid that exhibits a distinct color change over a specific pH range, making it a valuable tool as a pH indicator in various chemical and biological applications. Its utility is particularly noted in acid-base titrations and for the colorimetric estimation of pH. This document provides detailed application notes and protocols for the effective use of **3-Nitrophenol** as a pH indicator.

## Physicochemical Properties and Data

**3-Nitrophenol** (m-nitrophenol) is a nitroaromatic compound that transitions from colorless in acidic to neutral solutions to a yellow/orange color in basic solutions.<sup>[1]</sup> This change in color is attributed to the deprotonation of the phenolic hydroxyl group.

Table 1: Key Properties of **3-Nitrophenol** as a pH Indicator

Property	Value	Reference
Chemical Formula	C <sub>6</sub> H <sub>5</sub> NO <sub>3</sub>	[1]
Molecular Weight	139.11 g/mol	
pKa	8.36	[1]
pH Range	6.6 - 8.6	[1][2]
Color in Acidic/Neutral pH	Colorless	[1]
Color in Basic pH	Yellow/Orange	[1]
Melting Point	95-98 °C	[2]
Solubility in Water	13.5 g/L	[2]

Table 2: Spectrophotometric Data of **3-Nitrophenol**

pH	Wavelength of Maximum Absorbance (λ <sub>max</sub> )	Molar Absorptivity (ε)
~4 (Acidic)	329 - 333 nm	Not specified
6.6	330 - 333 nm	Not specified
8.6	~390 nm	Not specified
~10 (Basic)	389 - 393 nm	Not specified

Note: The molar absorptivity can be determined experimentally by measuring the absorbance of a solution of known concentration at the λ<sub>max</sub>.

## Experimental Protocols

### Preparation of 3-Nitrophenol Indicator Solution

This protocol describes the preparation of a 1 g/L (approximately 0.1%) aqueous solution of **3-Nitrophenol**, suitable for use as a pH indicator.

Materials:

- **3-Nitrophenol** (solid)
- Distilled or deionized water
- 100 mL volumetric flask
- Analytical balance
- Spatula
- Weighing paper

Procedure:

- Accurately weigh 0.1 g of **3-Nitrophenol** using an analytical balance.<sup>[1]</sup>
- Transfer the weighed **3-Nitrophenol** into a 100 mL volumetric flask.
- Add approximately 50 mL of distilled water to the volumetric flask.
- Swirl the flask gently to dissolve the solid. Sonication may be used to aid dissolution if necessary.
- Once the solid is completely dissolved, add distilled water to the flask until the bottom of the meniscus reaches the 100 mL calibration mark.
- Stopper the flask and invert it several times to ensure the solution is homogeneous.
- Store the prepared indicator solution in a clearly labeled, sealed container at room temperature, protected from light.

## Protocol for Titration of a Weak Acid with a Strong Base

This protocol outlines the use of **3-Nitrophenol** as an indicator for the titration of a weak acid (e.g., acetic acid) with a strong base (e.g., sodium hydroxide). The pH at the equivalence point for this type of titration is typically above 7, falling within the transition range of **3-Nitrophenol**.

Materials:

- Weak acid solution of unknown concentration (e.g., ~0.1 M acetic acid)
- Standardized strong base solution (e.g., 0.1 M sodium hydroxide)
- **3-Nitrophenol** indicator solution (0.1% w/v)
- Buret (50 mL)
- Pipette (25 mL)
- Erlenmeyer flask (250 mL)
- Buret stand and clamp
- White tile or paper

Procedure:

- Rinse the buret with a small amount of the standardized strong base solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial buret reading.
- Pipette 25.00 mL of the weak acid solution into a 250 mL Erlenmeyer flask.
- Add 2-3 drops of the **3-Nitrophenol** indicator solution to the Erlenmeyer flask. The solution should be colorless.
- Place the Erlenmeyer flask on a white tile or paper under the buret to easily observe the color change.
- Begin the titration by adding the strong base from the buret to the weak acid solution while constantly swirling the flask.
- As the endpoint is approached, the yellow color will start to appear and persist for longer durations upon addition of the base. Add the titrant drop by drop at this stage.
- The endpoint is reached when the addition of a single drop of the strong base causes a permanent faint yellow or orange color to appear in the solution.

- Record the final buret reading.
- Repeat the titration at least two more times to ensure concordant results.
- Calculate the concentration of the weak acid using the average volume of the strong base used.

## Spectrophotometric Determination of the pKa of 3-Nitrophenol

This protocol describes the experimental determination of the acid dissociation constant (pKa) of **3-Nitrophenol** using UV-Vis spectrophotometry.

Materials:

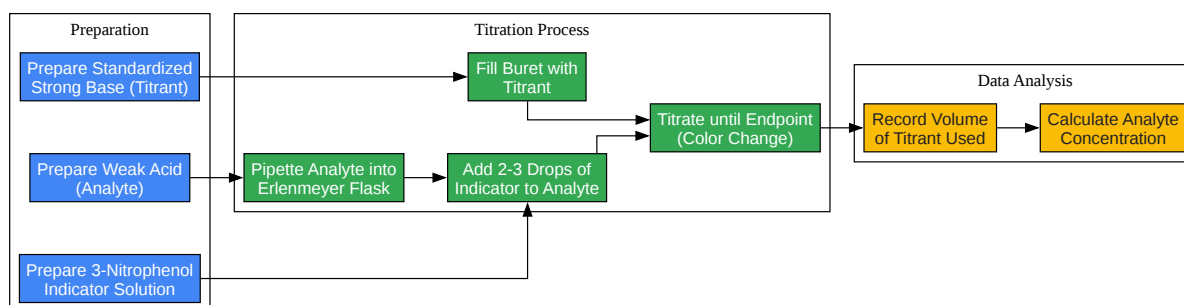
- **3-Nitrophenol** stock solution (e.g., 1 mM in a suitable solvent like ethanol or water)
- A series of buffer solutions with known pH values ranging from 6 to 10 (e.g., phosphate and borate buffers)
- UV-Vis spectrophotometer
- Quartz cuvettes (1 cm path length)
- pH meter
- Volumetric flasks and pipettes

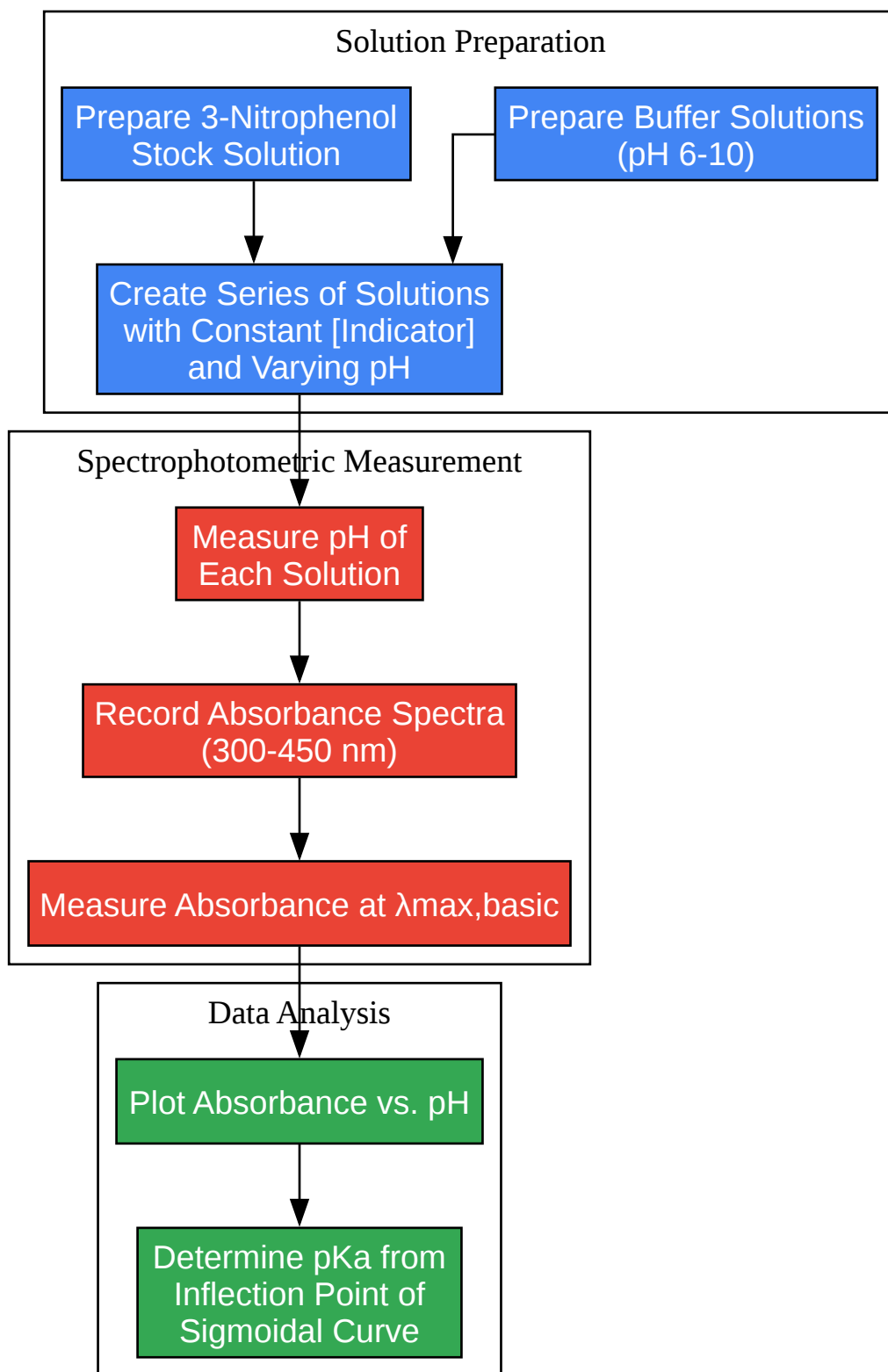
Procedure:

- Prepare a series of solutions by adding a small, constant volume of the **3-Nitrophenol** stock solution to a set of volumetric flasks.
- Dilute each flask to the mark with a different buffer solution, covering the pH range from 6 to 10. This will create a set of solutions with the same total concentration of **3-Nitrophenol** but at different pH values.
- Prepare a blank solution for each buffer used.

- Calibrate the pH meter and measure the exact pH of each prepared solution.
- Set the spectrophotometer to scan a wavelength range that includes the absorbance maxima of both the acidic and basic forms of **3-Nitrophenol** (approximately 300 nm to 450 nm).
- Record the absorbance spectrum for each solution against its corresponding buffer blank.
- Identify the wavelength of maximum absorbance for the acidic form ( $\lambda_{\text{max,acidic}}$ ) and the basic form ( $\lambda_{\text{max,basic}}$ ).
- Measure the absorbance of each solution at the  $\lambda_{\text{max,basic}}$ .
- Plot the absorbance at  $\lambda_{\text{max,basic}}$  against the measured pH.
- The resulting plot should be a sigmoidal curve. The pKa is the pH at the inflection point of this curve, which corresponds to half the maximum absorbance.
- Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation for each pH value and averaging the results:  $\text{pKa} = \text{pH} + \log([A^-] / [HA])$  where  $[A^-]$  is the concentration of the basic form and  $[HA]$  is the concentration of the acidic form. The ratio  $[A^-]/[HA]$  can be determined from the absorbance values.

## Visualizations





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## References

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- To cite this document: BenchChem. [Application Notes and Protocols: 3-Nitrophenol as a pH Indicator]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1666305#using-3-nitrophenol-as-a-ph-indicator\]](https://www.benchchem.com/product/b1666305#using-3-nitrophenol-as-a-ph-indicator)

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